L-Histidine hydrochloride hydrate

Description

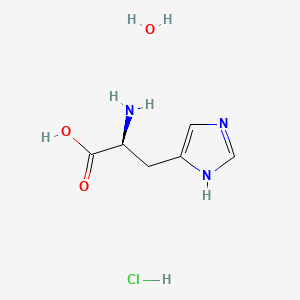

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S)-2-amino-3-(1H-imidazol-5-yl)propanoic acid;hydrate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2.ClH.H2O/c7-5(6(10)11)1-4-2-8-3-9-4;;/h2-3,5H,1,7H2,(H,8,9)(H,10,11);1H;1H2/t5-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMXXUDSWGMGYLZ-XRIGFGBMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CC(C(=O)O)N.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(NC=N1)C[C@@H](C(=O)O)N.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00208089 | |

| Record name | L-Histidine hydrochloride monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00208089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

645-35-2: Solid; [Sigma-Aldrich MSDS] 7048-02-4: Monohydrate: White crystalline solid; [Alfa Aesar MSDS] | |

| Record name | L-Histidine hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15174 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

5934-29-2 | |

| Record name | L-Histidine hydrochloride monohydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5934-29-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Histidine hydrochloride hydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005934292 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Histidine hydrochloride monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00208089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Histidine, hydrochloride, hydrate (1:1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.127 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HISTIDINE MONOHYDROCHLORIDE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X573657P6P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of L-Histidine Monohydrochloride Monohydrate

For Researchers, Scientists, and Drug Development Professionals

L-Histidine Monohydrochloride Monohydrate is the hydrated hydrochloride salt of the essential amino acid L-histidine.[1][2] It serves as a crucial component in various biochemical and pharmaceutical applications, including cell culture media, protein purification, and formulation of therapeutic biologics.[1][2][3] Its stability and high solubility in aqueous solutions make it a preferred form of histidine for these applications.[2][3] This guide provides a comprehensive overview of its key physicochemical properties, supported by experimental methodologies and visual workflows.

Chemical Identity and Structure

L-Histidine is an α-amino acid featuring an imidazole side chain, which imparts unique properties due to its ability to act as both a proton donor and acceptor at physiological pH.[4] The monohydrochloride monohydrate form is a stable, crystalline solid.[1][2]

| Identifier | Value |

| IUPAC Name | (2S)-2-amino-3-(1H-imidazol-4-yl)propanoic acid hydrate hydrochloride[5][6][7] |

| CAS Number | 5934-29-2[1][5][8] |

| Molecular Formula | C₆H₉N₃O₂ · HCl · H₂O[1][8] |

| Molecular Weight | 209.63 g/mol [1][2][6][8] |

| Synonyms | L-histidine HCl hydrate, H-His-OH·HCl·H₂O, (S)-α-amino-1H-imidazole-4-propanoic acid hydrochloride[1] |

Physicochemical Properties

The physicochemical characteristics of L-Histidine Monohydrochloride Monohydrate are critical for its handling, formulation, and application in research and manufacturing.

General Properties

This table summarizes the primary physical and chemical characteristics.

| Property | Value | Source(s) |

| Appearance | White to off-white crystalline powder or colorless crystals.[1][2][5][9] | [1][2][5][9] |

| Odor | Odorless.[1][10] | [1][10] |

| Melting Point | Decomposes at ~254-256 °C.[1][9][10][11][12] | [1][9][10][11][12] |

| Density | ~1.47 g/cm³ (at 20 °C).[1][9] | [1][9] |

| Bulk Density | 770 - 966 kg/m ³.[1][9][10][13] | [1][9][10][13] |

Solubility Profile

The compound is known for its excellent solubility in aqueous media.

| Solvent | Solubility (at 20-25 °C) | Source(s) |

| Water | Freely soluble; reported values include 41.9 g/L, 50 mg/mL, 105 g/L, 149.55 g/L, and ~170 g/L.[1][4][9][13][14][15] | [1][4][9][13][14][15] |

| Ethanol | Soluble.[2][16] | [2][16] |

| Ether | Insoluble.[15] | [15] |

| DMSO | Insoluble.[17] | [17] |

Acidity and Optical Properties

These properties are fundamental to its behavior in solution and its stereochemical identity.

| Property | Value | Conditions | Source(s) |

| pKa (Carboxyl) | 1.80 | - | |

| pKa (Imidazole) | 6.04 | - | |

| pKa (Amino) | 9.33 | - | |

| pH of Solution | 3.5 - 4.5 | 100 g/L in H₂O at 20 °C.[2][9][10] | [2][9][10] |

| Specific Optical Rotation ([α]D) | +8.9° to +9.5° | c = 11 mg/mL in 6 M HCl.[2] | [2] |

| +9.2° to +10.6° | c = 110 g/L in 120 g/L HCl.[9][18] | [9][18] |

Experimental Protocols

The following sections detail the standard methodologies for determining the key physicochemical properties outlined above.

Determination of Melting Point (Capillary Method)

The melting point is determined as a range, indicating the temperature at which the substance begins to melt until it becomes completely liquid. For a pure substance, this range is typically narrow.[19][20]

Methodology:

-

Sample Preparation: A small amount of the dry, finely powdered L-Histidine Monohydrochloride Monohydrate is packed into a capillary tube to a height of 2-3 mm.[19][21] The tube is tapped gently to ensure dense packing.[21]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., Mel-Temp or Fisher-Johns).[19][20]

-

Heating and Observation: The sample is heated at a controlled rate.[21] An initial rapid heating can be used to find an approximate melting point.[19][20]

-

Measurement: A second, fresh sample is then heated slowly (1-2 °C per minute) as the temperature approaches the approximate melting point.[19][22]

-

Recording Data: The temperature at which the first droplet of liquid appears is recorded as the start of the melting range. The temperature at which the last solid crystal disappears is recorded as the end of the range.[20] Given that the compound decomposes, the heating rate significantly influences the observed temperature.[1][11]

Determination of Solubility

Solubility is quantified by preparing a saturated solution and measuring the concentration of the dissolved solute.

Methodology:

-

Solution Preparation: An excess amount of L-Histidine Monohydrochloride Monohydrate is added to a known volume of the solvent (e.g., deionized water) in a flask at a constant temperature (e.g., 20 °C).[16]

-

Equilibration: The mixture is agitated (e.g., using a magnetic stirrer) for a sufficient period to ensure equilibrium is reached and the solution is saturated.[16]

-

Sample Collection: The solution is allowed to settle, and an aliquot of the clear supernatant is carefully withdrawn, often using a filtered pipette to avoid transferring any undissolved solid.[16]

-

Concentration Analysis: The concentration of histidine in the aliquot is determined. A common method for amino acids is the micro-Kjeldahl method, which measures the total nitrogen content.[16] Alternatively, spectrophotometric methods can be used after appropriate dilution by measuring absorbance at a specific wavelength.[23]

-

Calculation: The solubility is calculated and expressed in units such as grams per liter (g/L) or milligrams per milliliter (mg/mL).[23]

Measurement of Specific Optical Rotation

Specific rotation is an intrinsic property of a chiral compound and is measured using a polarimeter.[24][25]

Methodology:

-

Solution Preparation: A precise mass of L-Histidine Monohydrochloride Monohydrate is dissolved in a specific solvent (e.g., 6 M HCl) in a volumetric flask to create a solution of known concentration (c), typically in g/mL.[26]

-

Polarimeter Setup: The polarimeter is calibrated using a blank (the pure solvent).[24]

-

Measurement: The prepared solution is transferred to a polarimeter cell of a known path length (l), measured in decimeters (dm).[24][27] The observed angle of rotation (α) is measured.[24]

-

Calculation: The specific rotation [α] is calculated using Biot's Law:[24] [α] = α / (l × c) The temperature and the wavelength of light used (typically the sodium D-line, 589 nm) are always reported with the value.[25][27]

Biochemical Context

L-histidine is a precursor for the biosynthesis of histamine, a vital signaling molecule, and can be degraded to glutamate.[1] This metabolic role is fundamental to its biological importance.

References

- 1. L-HISTIDINE MONOHYDROCHLORIDE MONOHYDRATE - Ataman Kimya [atamanchemicals.com]

- 2. rpicorp.com [rpicorp.com]

- 3. cymitquimica.com [cymitquimica.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. A17627.18 [thermofisher.com]

- 6. Histidine Monohydrochloride Monohydrate | C6H12ClN3O3 | CID 165377 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. L -Histidine non-animal source, meets EP testing specifications, cell culture mammalian, 98.5-101.0 5934-29-2 [sigmaaldrich.com]

- 9. L-Histidine monohydrochloride monohydrate CAS 5934-29-2 | 104350 [merckmillipore.com]

- 10. L-Histidine hydrochloride monohydrate | 5934-29-2 [chemicalbook.com]

- 11. L-Histidine hydrochloride monohydrate CAS#: 5934-29-2 [m.chemicalbook.com]

- 12. L-组氨酸 单盐酸盐 一水合物 ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 13. Safety and efficacy of l‐histidine monohydrochloride monohydrate produced by fermentation with Escherichia coli (NITE BP‐02526) for all animal species - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 5934-29-2 CAS | L-HISTIDINE MONOHYDROCHLORIDE MONOHYDRATE | Amino Acids & Derivatives | Article No. 04066 [lobachemie.com]

- 15. L-Histidine Hydrochloride 5934-29-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 16. researchgate.net [researchgate.net]

- 17. selleckchem.com [selleckchem.com]

- 18. spectrumchemical.com [spectrumchemical.com]

- 19. Determination of Melting Point [wiredchemist.com]

- 20. chem.ucalgary.ca [chem.ucalgary.ca]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. mt.com [mt.com]

- 23. Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 24. scilearn.sydney.edu.au [scilearn.sydney.edu.au]

- 25. Specific rotation - Wikipedia [en.wikipedia.org]

- 26. biospectra-new.useast01.umbraco.io [biospectra-new.useast01.umbraco.io]

- 27. Specific Rotation - Chemistry Steps [chemistrysteps.com]

An In-depth Technical Guide to the Solubility of L-Histidine Monohydrochloride Monohydrate in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of L-Histidine Monohydrochloride Monohydrate in aqueous solutions. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, formulation, and biochemical studies. This document summarizes key solubility data, details experimental protocols for solubility determination, and outlines the analytical methods for the quantification of histidine.

Introduction

L-Histidine Monohydrochloride Monohydrate, the hydrochloride salt of the essential amino acid L-histidine, is a crucial component in various pharmaceutical and biotechnological applications.[1] It is widely used as a buffering agent in biopharmaceutical formulations, particularly for monoclonal antibodies, helping to maintain a stable pH environment.[1][2] Understanding its solubility characteristics in aqueous systems is paramount for optimizing formulation strategies, ensuring product stability, and controlling manufacturing processes. This guide delves into the quantitative aspects of its solubility and provides detailed methodologies for its determination.

Quantitative Solubility Data

The solubility of L-Histidine Monohydrochloride Monohydrate in water is high, a characteristic attributed to its hydrophilic nature as an amino acid salt. The available quantitative data for its solubility in water at or near room temperature is summarized in the table below. It is important to note that slight variations in reported values can be attributed to differences in experimental methodologies and conditions.

| Solubility (g/L) | Temperature (°C) | pH of Solution (Concentration) | Reference(s) |

| 100 | Not Specified | 3.5 - 4.5 (100 g/L, 20°C) | [3] |

| 169.9 | 20 | Not Specified | [3] |

| ~149–170 | 20 | Not Specified | |

| 50 | Not Specified | Not Specified | |

| 149.55 | Not Specified | 3.5 - 4.5 (100 g/L, 20°C) | [4] |

| 149 | Not Specified | Not Specified | [1] |

pH Dependence: The pH of an aqueous solution significantly influences the solubility of amino acids. L-histidine has three ionizable groups: the carboxyl group (pKa ~1.8), the imidazole side chain (pKa ~6.0), and the amino group (pKa ~9.3). As a hydrochloride salt, an aqueous solution of L-Histidine Monohydrochloride Monohydrate is acidic, with the pH of a 100 g/L solution being in the range of 3.5-4.5.[3][4] The solubility is expected to be high in this acidic pH range due to the positive charge on the imidazole ring and the amino group, which promotes interaction with water molecules. As the pH approaches the isoelectric point (pI ≈ 7.6), the net charge of the molecule approaches zero, which can lead to a decrease in solubility. At higher pH values, the molecule will carry a net negative charge, which would again favor solubility.

Experimental Protocols for Solubility Determination

The determination of solubility is a critical experimental procedure. Below are detailed methodologies for determining the solubility of L-Histidine Monohydrochloride Monohydrate.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining the solubility of a solid in a liquid.[5][6][7][8] It involves preparing a saturated solution, separating the dissolved solute from the undissolved solid, and then determining the mass of the dissolved solute in a known mass or volume of the solvent.

Materials:

-

L-Histidine Monohydrochloride Monohydrate

-

High-purity water (or other aqueous solvent)

-

Thermostatic shaker or water bath

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with a pore size of 0.45 µm or less)

-

Evaporating dish or weighing boats

-

Drying oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of L-Histidine Monohydrochloride Monohydrate to a known volume of the aqueous solvent in a sealed container. The presence of undissolved solid is essential to ensure saturation.

-

Place the container in a thermostatic shaker or water bath set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the solution reaches saturation.[6]

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated pipette to prevent precipitation upon cooling.

-

Immediately filter the withdrawn sample using a syringe filter into a pre-weighed, dry evaporating dish. This step is crucial to remove any undissolved microcrystals.

-

-

Solvent Evaporation and Mass Determination:

-

Weigh the evaporating dish with the filtered saturated solution to determine the mass of the solution.

-

Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without degrading the solute (e.g., 70-80°C).

-

Dry the sample to a constant weight.

-

After cooling to room temperature in a desiccator, weigh the evaporating dish containing the dried solute.

-

-

Calculation of Solubility:

-

The mass of the dissolved solute is the final weight of the dish and solute minus the initial weight of the empty dish.

-

The mass of the solvent is the weight of the dish and solution minus the final weight of the dish and solute.

-

Solubility can then be expressed in various units, such as g/100 g of solvent or g/L of solvent.

-

Analytical Methods for Concentration Determination

Instead of evaporating the solvent, the concentration of the saturated solution can be determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry.

HPLC is a precise method for quantifying the concentration of histidine in a solution.

Instrumentation and Conditions:

-

Column: A mixed-mode column such as a Primesep 100 (4.6x150 mm, 5 µm) can be used.[9]

-

Mobile Phase: An isocratic mobile phase of acetonitrile and water (e.g., 60:40) with a sulfuric acid buffer (e.g., 0.1%) is suitable.[9]

-

Flow Rate: A typical flow rate is 1.0 mL/min.[9]

-

Detection: UV detection at 200 nm.[9]

Procedure:

-

Standard Curve Preparation: Prepare a series of standard solutions of L-Histidine Monohydrochloride Monohydrate of known concentrations in the chosen solvent.

-

Sample Preparation: Prepare a saturated solution as described in the gravimetric method (steps 1 and 2). Dilute a known volume of the filtered supernatant with the mobile phase to a concentration that falls within the range of the standard curve.

-

Analysis: Inject the standard solutions and the diluted sample into the HPLC system.

-

Quantification: Determine the peak area of histidine in the chromatograms. Plot a standard curve of peak area versus concentration for the standard solutions. Use the standard curve to determine the concentration of histidine in the diluted sample. Calculate the original concentration in the saturated solution by accounting for the dilution factor.

This colorimetric method is based on the reaction of histidine with diazotized sulfanilic acid to form a yellow-colored product.[10][11]

Reagents:

-

Diazotized sulfanilic acid solution

-

Sodium hydroxide solution

Procedure:

-

Standard Curve Preparation: Prepare a series of standard solutions of L-Histidine Monohydrochloride Monohydrate of known concentrations.

-

Color Development: To a known volume of each standard and the appropriately diluted saturated sample, add the diazotized sulfanilic acid solution followed by the sodium hydroxide solution to develop the color.

-

Measurement: Measure the absorbance of the solutions at the wavelength of maximum absorption (around 405 nm) against a reagent blank.[10][11]

-

Quantification: Plot a standard curve of absorbance versus concentration for the standard solutions. Use this curve to determine the concentration of histidine in the sample.

Mandatory Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of L-Histidine Monohydrochloride Monohydrate.

Caption: Experimental workflow for determining the solubility of L-Histidine Monohydrochloride Monohydrate.

Conclusion

The high aqueous solubility of L-Histidine Monohydrochloride Monohydrate is a key property that underpins its utility in pharmaceutical formulations. This guide has provided a summary of the available quantitative solubility data and detailed experimental protocols for its determination. While the solubility in pure water is well-documented, further research into its solubility in various aqueous buffer systems across a range of pH values and temperatures would provide a more complete understanding for formulation scientists. The methodologies and data presented herein serve as a valuable resource for researchers and professionals in the field, enabling informed decisions in the development and handling of formulations containing this important amino acid derivative.

References

- 1. L-Histidine HCl Excipient GMP BP EP JP ChP - CAS 5934-29-2 - Pfanstiehl [pfanstiehl.com]

- 2. pharmaexcipients.com [pharmaexcipients.com]

- 3. L-Histidine hydrochloride monohydrate | 5934-29-2 [chemicalbook.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. researchgate.net [researchgate.net]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. researchgate.net [researchgate.net]

- 8. pharmajournal.net [pharmajournal.net]

- 9. HPLC Method For Analysis Of Histidine and Histidine Methyl Ester Dihydrochloride on Primesep 100 Column | SIELC Technologies [sielc.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

A Technical Guide to Histidine Monohydrochloride Monohydrate pKa for Buffer Preparation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the essential properties of L-histidine monohydrochloride monohydrate, focusing on its pKa values and the practical application of this knowledge in the preparation of histidine buffers. Histidine is a crucial buffer in biological systems and is widely utilized in the formulation of therapeutic proteins due to the near-physiological pKa of its imidazole side chain.

Understanding the Ionization of Histidine

L-histidine is an amino acid with three ionizable groups: the α-carboxyl group, the α-amino group, and the imidazole side chain. Each of these groups has a distinct pKa value, which is the pH at which the group is half-dissociated. The specific pKa values for L-histidine monohydrochloride monohydrate are critical for accurate buffer preparation.[1]

Key pKa Values

The ionization equilibria for histidine can be represented as follows:

H₃His²⁺ ⇌ H₂His⁺ + H⁺ (pKa₁) H₂His⁺ ⇌ HHis + H⁺ (pKa₂) HHis ⇌ His⁻ + H⁺ (pKa₃)

The pKa values for L-histidine monohydrochloride monohydrate are summarized in the table below.

| Ionizable Group | pKa Value |

| α-Carboxyl (pKa₁) | 1.80 |

| Imidazole Side Chain (pKa₂) | 6.04 |

| α-Amino (pKa₃) | 9.33 |

Table 1: pKa values for L-histidine monohydrochloride monohydrate.[1]

The imidazole side chain's pKa of approximately 6.04 makes histidine an excellent buffer in the physiologically relevant pH range of 5.5 to 7.4.[1][2]

The Henderson-Hasselbalch Equation: The Foundation of Buffer Preparation

The Henderson-Hasselbalch equation is a fundamental tool for calculating the pH of a buffer solution and for determining the required amounts of the conjugate acid and base to prepare a buffer of a desired pH.[3][4][5] The equation is as follows:

pH = pKa + log₁₀ ([A⁻]/[HA])

Where:

-

pH is the desired pH of the buffer.

-

pKa is the acid dissociation constant of the buffer's conjugate acid. For histidine buffers around neutral pH, the pKa of the imidazole group (6.04) is used.

-

[A⁻] is the molar concentration of the conjugate base (the deprotonated form).

-

[HA] is the molar concentration of the conjugate acid (the protonated form).

Experimental Protocols

Protocol 1: Preparation of a 100 mM Histidine Buffer at pH 7.0

This protocol details the preparation of a 100 mM histidine buffer at a pH of 7.0, starting from solid L-histidine monohydrochloride monohydrate and a 1 M NaOH solution.[6]

Materials:

-

L-histidine monohydrochloride monohydrate (M.W. 209.63 g/mol )

-

1 M Sodium Hydroxide (NaOH) solution

-

Deionized water

-

pH meter

-

Magnetic stirrer and stir bar

-

Beaker (1 L)

-

Volumetric flask (1 L)

-

Graduated cylinder

Procedure:

-

Calculate the required mass of L-histidine monohydrochloride monohydrate:

-

For 1 L of a 100 mM (0.1 M) solution, the required mass is: 0.1 mol/L * 209.63 g/mol = 20.96 g

-

-

Dissolve the L-histidine monohydrochloride monohydrate:

-

Weigh 20.96 g of L-histidine monohydrochloride monohydrate and transfer it to a 1 L beaker.

-

Add approximately 800 mL of deionized water and stir until the solid is completely dissolved.

-

-

Adjust the pH:

-

Place the beaker on a magnetic stirrer and immerse a calibrated pH electrode in the solution.

-

Slowly add 1 M NaOH solution while continuously monitoring the pH.

-

Continue adding NaOH until the pH of the solution reaches 7.0.

-

-

Final Volume Adjustment:

-

Once the desired pH is achieved, carefully transfer the solution to a 1 L volumetric flask.

-

Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask to ensure a complete transfer.

-

Add deionized water to the volumetric flask until the bottom of the meniscus reaches the 1 L mark.

-

Cap the flask and invert it several times to ensure the solution is thoroughly mixed.

-

Logical Workflow for Buffer Preparation

Caption: Workflow for preparing a histidine buffer.

Protocol 2: Experimental Determination of pKa Values by Titration

This protocol describes the titration of a histidine monohydrochloride solution with a strong base (NaOH) to determine the pKa values of its ionizable groups.[7][8]

Materials:

-

L-histidine monohydrochloride monohydrate

-

0.1 M Sodium Hydroxide (NaOH) solution

-

0.1 M Hydrochloric Acid (HCl) solution

-

Deionized water

-

pH meter and electrode

-

Burette (50 mL)

-

Beaker (100 mL)

-

Magnetic stirrer and stir bar

Procedure:

-

Prepare a 20 mM Histidine Solution:

-

Dissolve a calculated amount of L-histidine monohydrochloride monohydrate in a known volume of deionized water to make a 20 mM solution. For example, dissolve 0.419 g in 100 mL of water.

-

-

Initial pH Adjustment:

-

Transfer a known volume (e.g., 50 mL) of the 20 mM histidine solution to a 100 mL beaker.

-

If necessary, use a small amount of 0.1 M HCl to adjust the initial pH of the solution to below the first pKa (e.g., pH 1.5).

-

-

Titration:

-

Fill a 50 mL burette with standardized 0.1 M NaOH solution.

-

Place the beaker with the histidine solution on a magnetic stirrer and immerse the calibrated pH electrode.

-

Record the initial pH of the solution.

-

Add the 0.1 M NaOH solution in small increments (e.g., 0.5 mL).

-

After each addition, allow the pH to stabilize and record the pH and the total volume of NaOH added.

-

Continue the titration until the pH reaches approximately 11.5-12.

-

-

Data Analysis:

-

Plot a titration curve with the pH on the y-axis and the equivalents of NaOH added on the x-axis.

-

The pKa values are the pH values at the midpoints of the buffering regions (the relatively flat portions of the curve).

-

The first midpoint corresponds to pKa₁, the second to pKa₂, and the third to pKa₃.

-

Titration Curve Analysis

Caption: Logical flow for pKa determination via titration.

Signaling Pathways and Histidine's Role

In a biological context, the protonation state of histidine residues in proteins is critical for their function, particularly in enzyme catalysis where histidine can act as both a proton donor and acceptor. The local environment of a histidine residue within a protein can significantly influence its pKa value.

Environmental Effects on Histidine pKa

Caption: Influence of pH on histidine's protonation state and function.

This technical guide provides a comprehensive overview of the pKa of L-histidine monohydrochloride monohydrate and its application in buffer preparation. Accurate understanding and application of these principles are essential for researchers and professionals in drug development and various scientific disciplines.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Understanding the Stabilizing Effect of Histidine on mAb Aggregation: A Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. omnicalculator.com [omnicalculator.com]

- 4. byjus.com [byjus.com]

- 5. Henderson Hasselbalch Equation- Estimating the pH of Buffers [turito.com]

- 6. Answered: A common buffer for stabilizing antibodies is 100 mM Histidine at pH 7.0. Describe the preparation of this buffer beginning with L-Histidine monohydrochloride… | bartleby [bartleby.com]

- 7. ukessays.com [ukessays.com]

- 8. repository.stcloudstate.edu [repository.stcloudstate.edu]

The Pivotal Role of L-Histidine Monohydrochloride Monohydrate in Biological Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Histidine, an essential amino acid, and its stable salt form, L-Histidine Monohydrochloride Monohydrate, are fundamental to a vast array of biological processes. The unique properties of histidine's imidazole side chain, with a pKa near physiological pH, underpin its critical roles in pH buffering, metal ion coordination, and enzymatic catalysis. Furthermore, histidine serves as a metabolic precursor to vital signaling molecules such as histamine and the antioxidant dipeptide carnosine. This technical guide provides an in-depth exploration of the multifaceted functions of histidine in biological systems, offering detailed experimental protocols for its study and presenting key quantitative data. The information is intended to support researchers, scientists, and drug development professionals in advancing their understanding and application of this versatile amino acid.

Introduction

L-Histidine is an essential α-amino acid, meaning it cannot be synthesized de novo by humans and must be obtained through diet.[1] Its chemical structure features a carboxylic acid group, an amino group, and a distinctive imidazole side chain.[2] This imidazole group is central to histidine's diverse biological functions, as its pKa is approximately 6.0, allowing it to act as both a proton donor and acceptor at physiological pH.[3][4] L-Histidine Monohydrochloride Monohydrate is a highly soluble and stable salt form of L-histidine, making it suitable for a wide range of applications in research, pharmaceutical formulations, and cell culture.[5][6][7] This guide will delve into the core biological roles of histidine, supported by quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows.

Core Biological Functions of Histidine

pH Buffering

The imidazole side chain of histidine is unique among the 20 proteinogenic amino acids in its ability to buffer effectively near neutral pH.[8][9] With a pKa value around 6.0, it can readily accept or donate a proton in response to small changes in pH, thereby helping to maintain cellular and systemic pH homeostasis.[3][10] This property is particularly crucial in proteins and biological fluids where stable pH is essential for function, such as in hemoglobin's oxygen-binding capacity.[3]

Metal Ion Coordination and Chelation

The nitrogen atoms in the imidazole ring of histidine are excellent ligands for coordinating with various metal ions, including zinc (Zn²⁺), copper (Cu²⁺), nickel (Ni²⁺), and iron (Fe²⁺).[8][11][12] This function is vital for the structure and catalytic activity of numerous metalloproteins and enzymes.[13] Histidine residues are frequently found in the active sites of enzymes, where they participate in metal-ion-dependent catalysis.[4] The ability to chelate metal ions also contributes to histidine's antioxidant properties by preventing metal-catalyzed free radical formation.[14]

Role in Enzymatic Catalysis

Histidine residues are key components of the catalytic sites of many enzymes.[1] In catalytic triads, such as those found in serine proteases, the basic nitrogen of histidine acts as a proton acceptor, activating a nucleophilic residue like serine, threonine, or cysteine.[3] Histidine can also participate in proton shuttling, facilitating the rapid transfer of protons within an enzyme's active site, as seen in carbonic anhydrase.[3][4]

Precursor to Histamine

Histidine is the direct precursor to histamine, a biogenic amine with diverse physiological roles.[15][16] The conversion is catalyzed by the enzyme histidine decarboxylase.[1] Histamine is a key mediator of inflammatory and allergic responses, acts as a neurotransmitter in the central nervous system, and regulates gastric acid secretion.[7][15]

Precursor to Carnosine

In muscle and brain tissues, histidine is combined with β-alanine to synthesize the dipeptide carnosine.[1] Carnosine functions as an important intracellular buffer and antioxidant, protecting cells from oxidative damage.[5]

Quantitative Data

The following tables summarize key quantitative data related to histidine's properties and its presence in biological systems.

| Property | Value | Reference |

| Molecular Formula (Histidine) | C₆H₉N₃O₂ | [2] |

| Molecular Weight (Histidine) | 155.16 g/mol | [2] |

| Molecular Formula (L-Histidine Monohydrochloride Monohydrate) | C₆H₁₀ClN₃O₂·H₂O | [5] |

| Molecular Weight (L-Histidine Monohydrochloride Monohydrate) | 209.63 g/mol | [5] |

| pKa of Imidazole Side Chain | ~6.0 | [3][4] |

| Optimal Plasma Concentration | 57 - 114 µmol/L | [17] |

| Recommended Dietary Allowance (Adults) | 14 mg/kg body weight/day | [3] |

Table 1: Physicochemical and Biological Properties of Histidine.

| Parameter | Value | Reference |

| pKa of His-66 (Bovine Low Mr Protein Tyrosine Phosphatase) | 8.3 | [18] |

| pKa of His-72 (Bovine Low Mr Protein Tyrosine Phosphatase) | 9.2 | [18] |

| pKa of Histidine in HVD Tripeptide (Raman Spectroscopy) | 6.82 | [19] |

| pKa of Histidine in HVD Tripeptide (¹H NMR) | 6.87 | [20] |

Table 2: Experimentally Determined pKa Values of Histidine in Different Environments.

Signaling Pathways and Metabolic Fate

Histidine is involved in several crucial signaling and metabolic pathways. The histidine kinase signaling pathway is a primary mechanism for signal transduction in bacteria, plants, and fungi.[21][22] In this two-component system, a sensor histidine kinase autophosphorylates a conserved histidine residue in response to an environmental stimulus. The phosphate group is then transferred to a response regulator, which mediates the cellular response.

The metabolic fate of histidine is diverse. It can be incorporated into proteins, decarboxylated to histamine, used in the synthesis of carnosine, or catabolized to glutamate.[1][15][16]

References

- 1. Immobilized Metal Ion Affinity Chromatography of Histidine-Tagged Fusion Proteins | Springer Nature Experiments [experiments.springernature.com]

- 2. Purification of Polyhistidine-Tagged Proteins by Immobilized Metal Affinity Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Immobilized metal ion affinity chromatography of histidine-tagged fusion proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Slow histidine H/D exchange protocol for thermodynamic analysis of protein folding and stability using mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Histidine pKa Measurement Using NMR [andrew.cmu.edu]

- 6. mdpi.com [mdpi.com]

- 7. cellbiolabs.com [cellbiolabs.com]

- 8. youtube.com [youtube.com]

- 9. Evaluation of the metal binding properties of the histidine-rich antimicrobial peptides histatin 3 and 5 by electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. experts.umn.edu [experts.umn.edu]

- 13. researchgate.net [researchgate.net]

- 14. Slow Histidine H/D Exchange Protocol for Thermodynamic Analysis of Protein Folding and Stability using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A simple protein histidine kinase activity assay for high-throughput inhibitor screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Simple enzymatic procedure for l‐carnosine synthesis: whole‐cell biocatalysis and efficient biocatalyst recycling - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Histidine (Plasma) - Amino Acids 40 Profile - Lab Results explained | HealthMatters.io [healthmatters.io]

- 18. Use of 1H NMR spectroscopy and computer simulations To analyze histidine pKa changes in a protein tyrosine phosphatase: experimental and theoretical determination of electrostatic properties in a small protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pKa Determination of a Histidine Residue in a Short Peptide Using Raman Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 20. journals.physiology.org [journals.physiology.org]

- 21. npchem.co.th [npchem.co.th]

- 22. Rapid identification of histamine-producing bacteria isolated from fish using MALDI-TOF MS - PMC [pmc.ncbi.nlm.nih.gov]

Histidine Monohydrochloride Monohydrate as a Precursor for Histamine Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Histamine, a critical biogenic amine, plays a pivotal role in a myriad of physiological and pathological processes, including allergic reactions, gastric acid secretion, and neurotransmission. The primary and most efficient pathway for histamine biosynthesis involves the enzymatic decarboxylation of the amino acid L-histidine. Histidine monohydrochloride monohydrate serves as a stable and highly soluble precursor for this synthesis, making it an invaluable starting material for research and pharmaceutical applications. This technical guide provides a comprehensive overview of the synthesis of histamine from histidine monohydrochloride monohydrate, detailing both enzymatic and chemical methodologies. It includes quantitative data on reaction parameters, detailed experimental protocols, and visualizations of the key biological pathways involving histamine.

Introduction

Histamine is a potent signaling molecule that exerts its effects through four distinct G protein-coupled receptors: H1, H2, H3, and H4.[1][2] Its synthesis in mammals is a single-step process catalyzed by the enzyme L-histidine decarboxylase (HDC), which utilizes pyridoxal 5'-phosphate (PLP) as a cofactor.[1][3][4] Histidine monohydrochloride monohydrate (C₆H₁₀ClN₃O₃) is the hydrochloride salt of L-histidine, offering enhanced stability and aqueous solubility, which is advantageous for its use in synthetic preparations.[5] Understanding the efficient conversion of this precursor to histamine is crucial for researchers studying the physiological roles of histamine and for professionals in drug development targeting histaminergic pathways.

Synthesis of Histamine from Histidine Monohydrochloride Monohydrate

The conversion of histidine to histamine can be achieved through two primary routes: enzymatic synthesis, which mimics the natural biological process, and chemical synthesis, which offers an alternative for laboratory-scale production.

Enzymatic Synthesis

The enzymatic synthesis of histamine from histidine is catalyzed by histidine decarboxylase (HDC). This method is highly specific and efficient under physiological conditions.

The efficiency of enzymatic histamine synthesis is influenced by several factors, including enzyme concentration, substrate concentration, pH, and temperature. While specific yields can vary depending on the source of the HDC and reaction conditions, the following table summarizes key parameters for bacterial HDC, which has been extensively studied. Mammalian HDC is expected to have different optimal conditions.

| Parameter | Optimal Value/Range | Notes |

| pH | 4.0 - 6.5 | Optimal pH can vary between different HDC enzymes. For example, one study on Photobacterium phosphoreum HDC showed an optimum pH of 6.0 for the constitutive enzyme and 6.5 for the inducible enzyme.[6] |

| Temperature | 30 - 40 °C | Similar to pH, the optimal temperature is enzyme-dependent. The same study on P. phosphoreum HDC reported optimal temperatures of 40°C and 30°C for the constitutive and inducible enzymes, respectively.[6] |

| Substrate Concentration (Histidine) | Varies | The reaction rate increases with substrate concentration until enzyme saturation is reached. |

| Cofactor (Pyridoxal 5'-phosphate) | Required | PLP is an essential cofactor for HDC activity.[3] |

This protocol provides a general framework for the enzymatic synthesis of histamine in a laboratory setting.

Materials:

-

Histidine Monohydrochloride Monohydrate

-

L-Histidine Decarboxylase (HDC) from a commercial source (e.g., bacterial or recombinant mammalian)

-

Pyridoxal 5'-phosphate (PLP)

-

Phosphate buffer (or other suitable buffer system)

-

Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

-

Reaction vessel (e.g., glass beaker or flask)

-

Magnetic stirrer and stir bar

-

pH meter

-

Incubator or water bath

Procedure:

-

Buffer Preparation: Prepare a suitable buffer solution (e.g., 0.1 M phosphate buffer) and adjust the pH to the optimal range for the specific HDC enzyme being used (typically between 5.5 and 7.5).

-

Reaction Mixture Preparation:

-

Dissolve a known concentration of Histidine Monohydrochloride Monohydrate in the prepared buffer.

-

Add PLP to the solution to a final concentration sufficient for enzyme saturation (e.g., 0.1 mM).

-

-

Enzyme Addition: Add the L-Histidine Decarboxylase enzyme to the reaction mixture. The amount of enzyme will depend on the desired reaction rate and should be determined empirically.

-

Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) with gentle stirring for a defined period (e.g., 1-4 hours).

-

Reaction Termination: Stop the reaction by heat inactivation (e.g., boiling for 10 minutes) or by adding a strong acid (e.g., trichloroacetic acid) to precipitate the enzyme.

-

Purification:

-

Quantification: Analyze the histamine concentration in the purified sample using methods like high-performance liquid chromatography (HPLC) with pre-column derivatization (e.g., with o-phthalaldehyde) or an enzyme-linked immunosorbent assay (ELISA).[10]

Chemical Synthesis

Chemical synthesis provides an alternative to enzymatic methods for producing histamine. A common approach involves the decarboxylation of histidine using a catalyst in a high-boiling point solvent.

A patented method for the synthesis of histamine dihydrochloride from L-histidine reported a high yield.

| Parameter | Value | Reference |

| Yield | 95% (as histamine dihydrochloride) | [11] |

| Catalyst | 2-Cyclohexen-1-one | [11] |

| Solvent | Cyclohexanol | [11] |

| Reaction Time | 26 hours (refluxing) | [11] |

The following protocol is based on a method for the synthesis of histamine dihydrochloride.[11]

Materials:

-

L-Histidine

-

2-Cyclohexen-1-one (catalyst)

-

Cyclohexanol (solvent)

-

Toluene

-

Hydrochloric acid (gas or concentrated solution)

-

Methylene chloride

-

Isopropanol

-

Reaction flask with reflux condenser

-

Heating mantle

-

Filtration apparatus

Procedure:

-

Decarboxylation:

-

In a reaction flask, combine L-histidine, 2-cyclohexen-1-one, and cyclohexanol.

-

Heat the mixture to reflux and maintain for approximately 26 hours.

-

-

Isolation of Histamine Free Base:

-

After cooling, add toluene to the reaction mixture.

-

Bubble hydrogen chloride gas through the solution or add a concentrated HCl solution to precipitate histamine dihydrochloride.

-

Alternatively, to obtain the free base, the cooled solution can be triturated with methylene chloride to precipitate the product.

-

Filter the precipitate and wash with an appropriate solvent.

-

-

Formation of Histamine Monohydrochloride (Intermediate Step):

-

Treat the filtered product with hydrochloric acid in isopropanol to precipitate crude histamine monohydrochloride.

-

Filter and isolate the product.

-

-

Formation of Histamine Dihydrochloride:

-

Dissolve the histamine monohydrochloride in a suitable solvent and treat with additional hydrochloric acid to form histamine dihydrochloride.

-

-

Purification:

-

The crude histamine dihydrochloride can be purified by recrystallization from a suitable solvent system.

-

Histamine Signaling Pathways

Histamine exerts its diverse biological effects by binding to four distinct G protein-coupled receptors (GPCRs): H1, H2, H3, and H4. Each receptor is coupled to different intracellular signaling cascades.

Histamine Synthesis Workflow

The synthesis of histamine from histidine is a straightforward enzymatic reaction.

References

- 1. Histidine decarboxylase - Wikipedia [en.wikipedia.org]

- 2. Histamine receptor - Wikipedia [en.wikipedia.org]

- 3. Histidine Metabolism and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular Regulation of Histamine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Molecular Regulation of Histamine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Activity of two histidine decarboxylases from Photobacterium phosphoreum at different temperatures, pHs, and NaCl concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inspecting Histamine Isolated from Fish through a Highly Selective Molecularly Imprinted Electrochemical Sensor Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]

- 9. researchgate.net [researchgate.net]

- 10. Determination of Histamine by High-Performance Liquid Chromatography After Precolumn Derivatization with o-Phthalaldehyde-Sulfite - PMC [pmc.ncbi.nlm.nih.gov]

- 11. US6620942B2 - Synthesis of histamine dihydrochloride - Google Patents [patents.google.com]

An In-depth Technical Guide to the Chemical Structure and Stability of L-Histidine Monohydrochloride Monohydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and stability of L-Histidine Monohydrochloride Monohydrate, a compound of significant interest in the pharmaceutical and biotechnology industries. This document consolidates critical data on its crystallographic structure, stability profile under various conditions, and detailed experimental protocols for its analysis.

Chemical Structure

L-Histidine Monohydrochloride Monohydrate is the hydrated hydrochloride salt of the essential amino acid L-histidine. The presence of the hydrochloride moiety enhances the compound's stability and solubility in aqueous solutions, making it a preferred form for many applications.[1]

Molecular and Crystal Structure

The fundamental chemical and physical properties of L-Histidine Monohydrochloride Monohydrate are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | (2S)-2-amino-3-(1H-imidazol-5-yl)propanoic acid;hydrate;hydrochloride | PubChem |

| Synonyms | L-Histidine HCl monohydrate, (S)-α-amino-1H-imidazole-4-propanoic acid monohydrochloride | Sigma-Aldrich |

| CAS Number | 5934-29-2 | |

| Molecular Formula | C₆H₉N₃O₂ · HCl · H₂O | Sigma-Aldrich |

| Molecular Weight | 209.63 g/mol | Sigma-Aldrich |

| Appearance | White to off-white crystalline powder | Cymit Química S.L. |

The three-dimensional arrangement of L-Histidine Monohydrochloride Monohydrate in the solid state has been elucidated by X-ray crystallography. The crystal structure is orthorhombic, belonging to the non-centrosymmetric space group P2₁2₁2₁. This non-centrosymmetric nature is a prerequisite for second-harmonic generation (SHG), an important nonlinear optical property.

| Crystallographic Parameter | Value | Reference |

| Crystal System | Orthorhombic | |

| Space Group | P2₁2₁2₁ | |

| Unit Cell Dimensions | a = 15.301(3) Å, b = 8.921(2) Å, c = 6.846(2) Å |

Stability Profile

The stability of L-Histidine Monohydrochloride Monohydrate is a critical parameter for its storage, handling, and application in pharmaceutical formulations. The material is generally stable under normal ambient conditions.[2]

Thermal Stability

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) have been employed to evaluate the thermal stability of L-Histidine Monohydrochloride Monohydrate. The compound is thermally stable up to approximately 191 °C, after which it begins to decompose.[3] The melting point is reported to be around 254-256 °C with decomposition.[2]

| Thermal Property | Value | Reference |

| Decomposition Temperature | Starts at approximately 191 °C | [3] |

| Melting Point | 254-268 °C (with decomposition) | [2] |

pH and Aqueous Stability

L-Histidine Monohydrochloride Monohydrate is highly soluble in water. The pH of a 10% (100 g/L) aqueous solution typically ranges from 3.5 to 4.5 at 20 °C. Stability studies in aqueous solutions have shown no significant degradation when stored at 25°C and 40°C for 48 hours.[4] This inherent buffering capacity is a key reason for its use in stabilizing protein and monoclonal antibody formulations.

Photostability

While specific photostability studies on L-Histidine Monohydrochloride Monohydrate are not extensively reported in the public domain, the intrinsic photostability of new drug substances is a standard requirement under ICH Q1B guidelines.[5][6][7] Such testing involves exposing the substance to a combination of visible and UV light to assess any resulting degradation. Given the presence of the imidazole ring, which can be susceptible to photo-oxidation, it is recommended to perform formal photostability testing for any new formulation containing this excipient.

Stability in Solid State and Effect of Humidity

As a crystalline hydrate, the solid-state stability of L-Histidine Monohydrochloride Monohydrate can be influenced by humidity. Studies have shown that at elevated temperatures (70 °C) and high relative humidity (80%), caking of the crystalline powder can occur even with a moisture content of less than 0.1%. This phenomenon is more pronounced with smaller crystal sizes and occurs without significant polymorphic changes. To mitigate this, controlling the crystal size by adjusting the cooling rate during the crystallization process is an effective strategy.

Experimental Protocols

A variety of analytical techniques are employed to characterize the structure and assess the stability of L-Histidine Monohydrochloride Monohydrate.

Identification and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a primary method for the quantification and purity assessment. A common approach involves reversed-phase chromatography with UV detection.

-

Column: C18 stationary phase.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., potassium phosphate) and an organic modifier (e.g., acetonitrile or methanol). For mass spectrometry compatibility, a volatile buffer like formic acid is used.[8]

-

Detection: UV spectrophotometry, typically at 210 nm.

Infrared (IR) Spectroscopy is used for identification by comparing the infrared absorption spectrum of the sample with that of a reference standard. The spectrum reveals characteristic absorption bands corresponding to the functional groups present in the molecule.

Titration methods are also employed for assay determination. An argentometric titration can be used to quantify the chloride content, while an acid-base titration can determine the purity of the histidine moiety.

Crystal Structure Analysis

X-ray Diffraction (XRD) is the definitive technique for elucidating the crystal structure. Single-crystal XRD provides detailed information about the unit cell dimensions, space group, and atomic coordinates. Powder XRD (PXRD) is used for phase identification and to assess crystallinity.

Thermal Analysis

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. For L-Histidine Monohydrochloride Monohydrate, TGA can be used to determine the water content and the onset of thermal decomposition.

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. DSC is used to determine the melting point and to detect any polymorphic transitions.

Visualizations

Experimental Workflow for Characterization

The following diagram illustrates a typical workflow for the comprehensive characterization of L-Histidine Monohydrochloride Monohydrate.

Potential Degradation Pathway

The degradation of histidine can proceed through various pathways, with one of the primary routes involving the enzymatic or chemical conversion to urocanic acid. While specific degradation pathways for the monohydrochloride monohydrate salt under various stress conditions are not extensively detailed, a plausible initial degradation step is illustrated below.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. carlroth.com [carlroth.com]

- 3. Synthesis, characterization, and thermal and computational investigations of the l-histidine bis(fluoride) crystal - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Safety and efficacy of l‐histidine monohydrochloride monohydrate produced using Corynebacterium glutamicum KCCM 80179 for all animal species - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ema.europa.eu [ema.europa.eu]

- 6. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 7. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 8. L-Histidine hydrochloride monohydrate | SIELC Technologies [sielc.com]

The Multifaceted Role of Histidine Monohydrochloride Monohydrate in Amino Acid Metabolism Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Histidine, an essential amino acid, and its highly soluble and stable salt form, L-Histidine Monohydrochloride Monohydrate, are pivotal in a multitude of metabolic processes. Beyond its fundamental role as a protein building block, histidine serves as a precursor to several biologically active compounds and is deeply integrated into central metabolic pathways. This technical guide provides an in-depth exploration of the function of Histidine Monohydrochloride Monohydrate in the context of amino acid metabolism research. It offers a comprehensive overview of its metabolic fate, detailed experimental protocols for its study, and quantitative data to support further investigation. The unique properties of histidine's imidazole side chain, with a pKa near physiological pH, allow it to act as both a proton donor and acceptor, making it a crucial component in the active sites of many enzymes.[1][2]

Core Functions of Histidine in Amino Acid Metabolism

Histidine metabolism is a complex network of interconnected pathways with significant physiological implications. The primary metabolic fates of histidine include its degradation into glutamate, its conversion into the biogenic amine histamine, and its role as a precursor for the synthesis of the dipeptide carnosine.[3][4][5] Histidine Monohydrochloride Monohydrate is frequently utilized in research as a readily available and stable source of L-histidine for in vitro and in vivo studies.[1][6][7][8]

Histidine Degradation Pathway

The primary catabolic pathway for histidine involves its conversion to glutamate, which can then enter the citric acid cycle for energy production.[2] This process primarily occurs in the liver and involves a series of enzymatic steps.

A key enzyme in this pathway is histidase (also known as histidine ammonia-lyase), which catalyzes the non-oxidative deamination of histidine to urocanic acid.[2] A deficiency in this enzyme leads to the rare metabolic disorder histidinemia.[2] Urocanase then converts urocanic acid to 4-imidazolone-5-propionate. Subsequently, imidazolonepropionase hydrolyzes this intermediate to N-formiminoglutamate (FIGLU). In a tetrahydrofolate (THF)-dependent reaction, the formimino group of FIGLU is transferred to THF, yielding glutamate.[2] This final step highlights the link between histidine metabolism and one-carbon metabolism.

Histamine Biosynthesis

Histidine is the direct precursor for the synthesis of histamine, a potent biogenic amine involved in allergic and inflammatory responses, gastric acid secretion, and neurotransmission.[9] This conversion is catalyzed by the enzyme L-histidine decarboxylase (HDC) .[9] In research, manipulating histidine availability through supplementation with Histidine Monohydrochloride Monohydrate can be used to investigate the downstream effects of altered histamine levels.

Carnosine Synthesis

In muscle and brain tissue, histidine is a key component in the synthesis of the dipeptide carnosine (β-alanyl-L-histidine).[10] Carnosine functions as a pH buffer, an antioxidant, and a metal ion chelator.[10] The synthesis of carnosine from β-alanine and L-histidine is catalyzed by carnosine synthase , an ATP-dependent enzyme.[10][11]

Data Presentation: Quantitative Effects of Histidine Supplementation

The following tables summarize quantitative data from studies investigating the effects of histidine supplementation on amino acid metabolism.

Table 1: Effects of Histidine Supplementation on Plasma Amino Acid Concentrations in Rats [3][4]

| Amino Acid | Control (μmol/l) | Low Histidine (0.5 g/l) (μmol/l) | High Histidine (2 g/l) (μmol/l) |

| Histidine | 50 ± 1 | 60 ± 2 | 61 ± 2 |

| Alanine | 338 ± 12 | 385 ± 15 | 420 ± 20 |

| Proline | 185 ± 8 | 210 ± 10 | 225 ± 12 |

| Aspartate | 25 ± 2 | 30 ± 3 | 35 ± 3 |

| Glutamate | 110 ± 5 | 130 ± 7 | 145 ± 8 |

| Leucine | 155 ± 3 | 159 ± 5 | 180 ± 10 |

| Isoleucine | 112 ± 2 | 111 ± 5 | 117 ± 7 |

| Lysine | 306 ± 15 | 315 ± 12 | 330 ± 18 |

| Methionine | 55 ± 3 | 52 ± 2 | 50 ± 3 |

| Glycine | 250 ± 10 | 240 ± 8 | 230 ± 10 |

| Ornithine | 60 ± 4 | 55 ± 3 | 50 ± 4 |

| Citrulline | 70 ± 5 | 65 ± 4 | 60 ± 5* |

*Statistically significant difference from the control group. Data are presented as mean ± SEM.

Table 2: Effects of Histidine Supplementation on Liver Amino Acid Concentrations in Rats [3]

| Amino Acid | Control (nmol/g) | Low Histidine (0.5 g/l) (nmol/g) | High Histidine (2 g/l) (nmol/g) |

| Histidine | 613 ± 18 | 691 ± 13 | 649 ± 24 |

| Alanine | 1520 ± 80 | 1750 ± 95 | 1890 ± 110 |

| Aspartate | 1250 ± 70 | 1100 ± 60 | 1050 ± 55 |

| Glycine | 1800 ± 100 | 1650 ± 90 | 1500 ± 80 |

| Methionine | 250 ± 15 | 230 ± 12 | 210 ± 10* |

*Statistically significant difference from the control group. Data are presented as mean ± SEM.

Table 3: Kinetic Parameters of Histidase [12][13]

| Enzyme Source | Km for Histidine (mM) | Vmax |

| Microencapsulated Histidase | 20 | Not specified |

| Chlamydomonas reinhardtii Histidase | Two Km values observed: one for concentrations up to 22.5 mM and another for higher concentrations | Biphasic kinetics |

Experimental Protocols

Detailed methodologies for key experiments involving Histidine Monohydrochloride Monohydrate are provided below.

Protocol 1: In Vivo Histidine Supplementation in a Rat Model[3][4]

Objective: To investigate the effects of chronic histidine supplementation on amino acid profiles in plasma and tissues.

Materials:

-

Male Wistar rats

-

Standard laboratory chow

-

L-Histidine Monohydrochloride Monohydrate (e.g., Sigma-Aldrich, Cat. No. H5659)

-

Drinking water

-

Metabolic cages for urine collection

-

Centrifuge

-

Sample storage tubes

-

Amino acid analyzer or LC-MS/MS system

Methodology:

-

Animal Acclimatization: Acclimatize rats to individual housing in a controlled environment (12:12 h light-dark cycle, 22 ± 2°C) for one week with free access to standard chow and water.

-

Group Allocation: Randomly divide rats into three groups (n=7 per group):

-

Control group: Plain drinking water.

-

Low Histidine group: Drinking water supplemented with 0.5 g/L L-Histidine Monohydrochloride Monohydrate.

-

High Histidine group: Drinking water supplemented with 2.0 g/L L-Histidine Monohydrochloride Monohydrate.

-

-

Supplementation Period: Provide the respective drinking solutions and standard chow ad libitum for 4 weeks.

-

Monitoring: Monitor body weight and food and water intake three times a week.

-

Sample Collection: At the end of the 4-week period, fast the rats overnight. Anesthetize the rats and collect blood via cardiac puncture into heparinized tubes. Immediately centrifuge the blood at 2,500 x g for 15 minutes at 4°C to separate the plasma. Euthanize the animals and quickly dissect the liver and other tissues of interest. Freeze all plasma and tissue samples in liquid nitrogen and store at -80°C until analysis.

-

Amino Acid Analysis: Analyze the concentrations of amino acids in plasma and tissue homogenates using an amino acid analyzer or a validated LC-MS/MS method.

Protocol 2: Cell Culture Supplementation with Histidine Monohydrochloride Monohydrate[1][6][7][8]

Objective: To assess the impact of histidine supplementation on cell growth, viability, and protein production in a mammalian cell line.

Materials:

-

Mammalian cell line (e.g., CHO, HEK293)

-

Basal cell culture medium (serum-free and chemically defined recommended)

-

L-Histidine Monohydrochloride Monohydrate, cell culture grade

-

Sterile, purified water

-

0.22 µm sterile filter

-

Cell culture flasks or plates

-

Incubator (37°C, 5% CO2)

-

Cell counting instrument (e.g., hemocytometer, automated cell counter)

-

Assay kits for viability (e.g., trypan blue, MTT) and protein quantification (e.g., ELISA)

Methodology:

-

Stock Solution Preparation: Prepare a sterile stock solution of L-Histidine Monohydrochloride Monohydrate (e.g., 100 mM) in purified water. Filter-sterilize the solution using a 0.22 µm filter.

-

Cell Seeding: Seed the mammalian cells in culture flasks or plates at a predetermined density in the basal cell culture medium.

-

Supplementation: Add the sterile histidine stock solution to the cell culture medium to achieve the desired final concentrations. It is recommended to test a range of concentrations (e.g., 0 mM, 1 mM, 5 mM, 10 mM) to determine the optimal level. A control group with no histidine supplementation should be included.

-

Incubation: Incubate the cells under standard conditions (37°C, 5% CO2).

-

Monitoring and Analysis: At regular intervals (e.g., every 24 hours), collect samples for analysis.

-

Cell Growth: Determine the viable cell density using a cell counter.

-

Viability: Assess cell viability using a method like trypan blue exclusion.

-

Metabolite Analysis: Analyze the culture supernatant for key metabolites (e.g., glucose, lactate, ammonia) and amino acid concentrations.

-

Protein Production: If using a protein-producing cell line, quantify the recombinant protein titer in the supernatant using an appropriate method like ELISA.

-

Protocol 3: Carnosine Synthase Activity Assay[10][14]

Objective: To measure the enzymatic activity of carnosine synthase in a tissue homogenate or purified enzyme preparation.

Materials:

-

Tissue sample (e.g., chicken breast muscle) or purified carnosine synthase

-

Homogenization buffer (e.g., 50 mM HEPES, pH 7.5, containing protease inhibitors)

-

[3H]β-alanine (radiolabeled substrate)

-

L-Histidine

-

ATP

-

Incubation buffer (50 mM HEPES, pH 7.5, 10 mM KCl, 1 mM EGTA, 1 mM MgCl2, 1 mM DTT)

-

Reaction termination solution (e.g., trichloroacetic acid)

-

Scintillation counter and scintillation fluid

-

HPLC system for product separation (optional, for non-radioactive assays)

Methodology:

-

Enzyme Preparation: Homogenize the tissue sample in ice-cold homogenization buffer. Centrifuge the homogenate to remove cellular debris and use the supernatant as the crude enzyme extract. If using a purified enzyme, dilute it to the desired concentration in the incubation buffer.

-

Reaction Mixture Preparation: Prepare the standard incubation mixture (final volume 0.11 ml) containing:

-

50 mM HEPES, pH 7.5

-

10 mM KCl

-

1 mM EGTA

-

1 mM MgCl2

-

1 mM DTT

-

3 mM MgATP

-

3 mM L-Histidine

-

1 µM [3H]β-alanine

-

-

Enzyme Reaction: Initiate the reaction by adding the enzyme preparation to the reaction mixture. Incubate at 37°C for a defined period (e.g., 20 minutes).

-

Reaction Termination: Stop the reaction by adding a termination solution like trichloroacetic acid.

-

Product Quantification:

-

Radiochemical Method: Separate the radiolabeled carnosine product from the unreacted [3H]β-alanine using a suitable method (e.g., ion-exchange chromatography). Quantify the amount of [3H]carnosine formed using a scintillation counter.

-

HPLC Method: For a non-radioactive assay, use unlabeled β-alanine and quantify the carnosine produced using a validated HPLC method.

-

-

Activity Calculation: Express the carnosine synthase activity as the amount of product formed per unit time per amount of protein (e.g., nmol/min/mg protein).

Conclusion

Histidine Monohydrochloride Monohydrate is an indispensable tool for researchers investigating the intricate pathways of amino acid metabolism. Its stability and solubility make it an ideal choice for a wide range of experimental applications, from cell culture to whole-animal studies. By understanding the metabolic fate of histidine and employing robust experimental protocols, scientists can continue to unravel the complex roles of this essential amino acid in health and disease, paving the way for novel therapeutic interventions and a deeper understanding of metabolic regulation. The quantitative data and detailed methodologies presented in this guide serve as a valuable resource for professionals in the fields of biochemistry, nutrition, and drug development.

References

- 1. J61465.22 [thermofisher.com]

- 2. Histidine in Health and Disease: Metabolism, Physiological Importance, and Use as a Supplement - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of Histidine Supplementation on Amino Acid Metabolism in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of histidine supplementation on amino acid metabolism in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scientificlabs.co.uk [scientificlabs.co.uk]

- 7. himedialabs.com [himedialabs.com]

- 8. L -Histidine non-animal source, meets EP testing specifications, cell culture mammalian, 98.5-101.0 5934-29-2 [sigmaaldrich.com]

- 9. Expression of Histidine Decarboxylase and Its Roles in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Molecular Identification of Carnosine Synthase as ATP-grasp Domain-containing Protein 1 (ATPGD1) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. zfin.org [zfin.org]

- 12. Characterization of L-histidine ammonia-lyase immobilized by microencapsulation in artificial cells: preparation, kinetics, stability, and in vitro depletion of histidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Antioxidant Properties of Histidine: A Technical Guide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-histidine, a nutritionally essential amino acid, possesses unique biochemical and physiological properties that extend beyond its role in protein synthesis.[1][2] Its imidazole side chain endows it with proton-buffering capabilities, metal ion chelation properties, and significant antioxidant activities.[1][2] These characteristics make histidine a subject of growing interest in research and drug development for its potential to mitigate oxidative stress-related cellular damage implicated in a wide range of pathologies, including cardiovascular diseases, neurodegenerative disorders, and chronic kidney disease.[1][3][4] This technical guide provides an in-depth overview of the antioxidant properties of histidine, detailing its mechanisms of action, quantitative efficacy, and the experimental protocols used to evaluate its antioxidant potential.

Core Mechanisms of Histidine's Antioxidant Activity

Histidine exerts its antioxidant effects through several key mechanisms:

-

Direct Scavenging of Reactive Oxygen Species (ROS): The imidazole ring of histidine is an effective scavenger of highly reactive oxygen species. It has been shown to quench singlet oxygen (¹O₂) and hydroxyl radicals (•OH).[3][5][6][7] The scavenging of singlet oxygen by histidine is considered particularly efficient.[3][8]

-

Metal Ion Chelation: Histidine can chelate divalent metal ions such as copper (Cu²⁺) and iron (Fe²⁺).[1][3][6][9] This is a crucial antioxidant function as these transition metals can catalyze the formation of the highly damaging hydroxyl radical via the Fenton reaction.[1][10][11] By sequestering these metal ions, histidine inhibits this key step in oxidative damage.

-

Enhancement of Endogenous Antioxidant Systems: Histidine has been associated with the increased expression and activity of primary antioxidant enzymes, including catalase and glutathione peroxidase.[3][6] It can also contribute to the homeostasis of alpha-ketoglutarate, a molecule with a role in the detoxification of reactive oxygen species.[12][13]

-

Inhibition of Lipid Peroxidation: By scavenging free radicals and chelating pro-oxidant metal ions, histidine can inhibit lipid peroxidation, a process where free radicals damage lipids in cell membranes, leading to loss of membrane integrity and function.[14][15]

Quantitative Data on Histidine's Antioxidant Properties

The following tables summarize key quantitative data from various studies, providing a comparative look at the antioxidant efficacy of histidine.

Table 1: Metal Ion Chelation

| Metal Ion | Method | Binding Constant (M⁻¹) | Conditions | Reference |

| Cu(II) | UV-vis spectroscopy | 71 | pH 7.84 ± 0.18 | [9] |

Table 2: Reactive Oxygen Species Scavenging

| ROS | Assay | Histidine Concentration | % Inhibition/Scavenging | Comparison/Notes | Reference |

| Singlet Oxygen (¹O₂) | Electron Paramagnetic Resonance (EPR) | 400 µM | Less effective than equimolar carnosine | Carnosine quenched ¹O₂ twice as effectively as histidine. | [8] |

| Hydroxyl Radical (•OH) | Not specified | Not specified | Effective quenching | [5] | |

| Hydrogen Peroxide (H₂O₂) | Not specified | Not specified | Effective quenching | [5] | |

| Superoxide Anion (O₂⁻) | Not specified | Not specified | Not effective | [5] |

Table 3: Effects on Cellular Viability and Oxidative Stress Markers

| Cell Line/Model | Stressor | Histidine Concentration | Effect | Reference |

| Isolated Rat Heart | Ischemia/Reperfusion | 10 mM | Improved functional recovery, preserved ATP levels | [5][8] |

| Rat Striatum | MPP+ | 25 mM | Decreased hydroxyl radical formation | [16] |

| Human Embryonic Kidney (HEK-293) cells | Iron | Not specified | Protection against iron-induced oxidative stress | [6] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of histidine's antioxidant properties. The following sections provide outlines for key experimental protocols.

Free Radical Scavenging Assays